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Compound of Interest

Compound Name: NBD-undecanoic acid

Cat. No.: B1608278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of NBD-undecanoic acid, a

fluorescently labeled medium-chain fatty acid, to quantify fatty acid uptake in mammalian cells

using flow cytometry. This method is a powerful tool for studying cellular metabolism, identifying

modulators of fatty acid transport, and investigating the role of fatty acid uptake in various

physiological and pathological processes.

Introduction
Fatty acids are essential nutrients and signaling molecules involved in numerous cellular

processes, including energy production, membrane synthesis, and signal transduction. The

uptake of fatty acids into cells is a critical and regulated process mediated by a combination of

passive diffusion and protein transporters such as fatty acid binding proteins (FABPs) and fatty

acid transport proteins (FATPs). Dysregulation of fatty acid uptake is implicated in various

diseases, including metabolic disorders, cardiovascular diseases, and cancer.

NBD-undecanoic acid (11-(NBD-amino)undecanoic acid) is a fluorescent analog of the

naturally occurring saturated fatty acid, undecanoic acid. The nitrobenzoxadiazole (NBD)

fluorophore allows for the direct visualization and quantification of its cellular uptake by flow

cytometry. This technique offers the advantage of rapid, high-throughput analysis of large cell

populations at the single-cell level.
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Principle of the Assay
Cells are incubated with NBD-undecanoic acid complexed to fatty acid-free bovine serum

albumin (BSA). The BSA facilitates the delivery of the hydrophobic fatty acid to the cell

membrane. The fluorescent fatty acid analog is then transported into the cell via passive

diffusion and/or protein-mediated transport. The amount of internalized NBD-undecanoic acid
is directly proportional to the fluorescence intensity of the cells, which is measured by a flow

cytometer. To distinguish between membrane-bound and internalized fatty acid, a back-

extraction step with fatty acid-free BSA can be included.

Experimental Protocols
Materials and Reagents

NBD-undecanoic acid (stored at -20°C, protected from light)

Fatty acid-free Bovine Serum Albumin (BSA)

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Cell culture medium appropriate for the cell line of interest

Trypsin-EDTA solution

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Propidium Iodide (PI) or other viability dye

Mammalian cell line of interest

Preparation of NBD-Undecanoic Acid-BSA Complex (5
mM Stock Solution)

Prepare a 10 mM stock solution of NBD-undecanoic acid in DMSO.

Prepare a 5% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to dissolve.
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Slowly add the 10 mM NBD-undecanoic acid stock solution to the 5% BSA solution while

vortexing to achieve a final fatty acid concentration of 5 mM and a molar ratio of fatty acid to

BSA of approximately 5:1.

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex

formation.

Store the NBD-undecanoic acid-BSA complex at -20°C in small aliquots. Avoid repeated

freeze-thaw cycles.

Cell Preparation
Culture mammalian cells to 70-80% confluency in appropriate cell culture medium.

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with

complete medium. For suspension cells, proceed to the next step.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet twice with PBS.

Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

NBD-Undecanoic Acid Staining Protocol
Dilute the 5 mM NBD-undecanoic acid-BSA stock solution in pre-warmed (37°C) serum-

free cell culture medium to the desired final concentration (a starting concentration of 1-5 µM

is recommended, but should be optimized for each cell type and experimental condition).

Add 100 µL of the cell suspension (1 x 10^5 cells) to each flow cytometry tube.

Add 100 µL of the diluted NBD-undecanoic acid-BSA solution to the cells.

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation

time should be determined empirically.

To stop the uptake, add 2 mL of ice-cold flow cytometry staining buffer to each tube and

centrifuge at 300 x g for 5 minutes at 4°C.
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(Optional Back-Extraction Step) To remove membrane-bound NBD-undecanoic acid,

resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer containing a high

concentration of fatty acid-free BSA (e.g., 2%) and incubate on ice for 5-10 minutes.

Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

Wash the cells once more with 2 mL of ice-cold flow cytometry staining buffer.

Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration

of 1 µg/mL to exclude dead cells from the analysis.[1]

Flow Cytometry Analysis
Acquire data on a flow cytometer equipped with a blue laser (488 nm excitation).

Collect NBD fluorescence in the green channel (e.g., FITC channel, ~530 nm emission).

Collect PI fluorescence in the red channel (e.g., PE-Texas Red channel, >650 nm).

Gate on the viable, single-cell population using forward scatter (FSC), side scatter (SSC),

and PI exclusion.

Quantify the mean fluorescence intensity (MFI) of the NBD signal in the viable cell

population.

Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy

comparison between different experimental conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1608278?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

NBD-
Undecanoic
Acid
Concentration
(µM)

Incubation
Time (min)

Mean
Fluorescence
Intensity (MFI)
± SD

Fold Change
vs. Control

Control

(Unstained)
0 30 50 ± 5 1.0

Vehicle Control 1 30 1500 ± 120 30.0

Test Compound

A
1 30 750 ± 80 15.0

Test Compound

B
1 30 2500 ± 210 50.0

Visualization of Experimental Workflow and Cellular
Uptake Pathway
Experimental Workflow
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Skip Back-Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1608278?utm_src=pdf-body-img
https://www.benchchem.com/product/b1608278?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899549/
https://www.benchchem.com/product/b1608278#protocol-for-nbd-undecanoic-acid-staining-in-flow-cytometry
https://www.benchchem.com/product/b1608278#protocol-for-nbd-undecanoic-acid-staining-in-flow-cytometry
https://www.benchchem.com/product/b1608278#protocol-for-nbd-undecanoic-acid-staining-in-flow-cytometry
https://www.benchchem.com/product/b1608278#protocol-for-nbd-undecanoic-acid-staining-in-flow-cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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